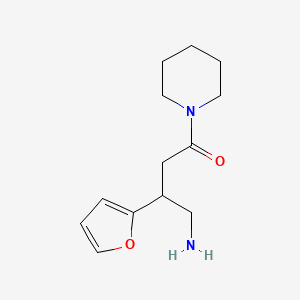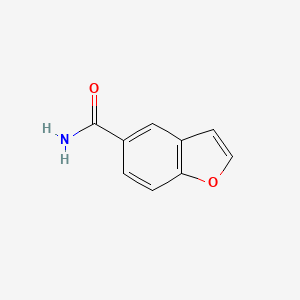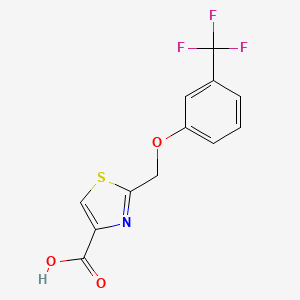
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid is a compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are widely used in the development of various drugs and biologically active agents . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)phenol with thiazole-4-carboxylic acid in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and scale up the production process. These methods ensure consistent quality and high efficiency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of inflammation and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: A similar compound with a methyl group instead of the phenoxy group.
2-(Trifluoromethyl)thiazole-4-carboxylic acid: Lacks the phenoxy group but retains the trifluoromethyl and thiazole moieties.
Uniqueness
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and phenoxy groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound with diverse applications in scientific research and industry .
Properties
Molecular Formula |
C12H8F3NO3S |
|---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)7-2-1-3-8(4-7)19-5-10-16-9(6-20-10)11(17)18/h1-4,6H,5H2,(H,17,18) |
InChI Key |
PDNBADUZHADVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NC(=CS2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11811001.png)
![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)

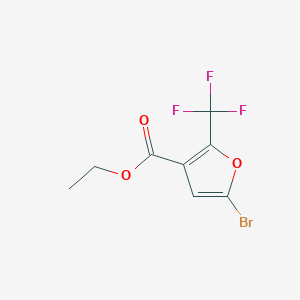


![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)
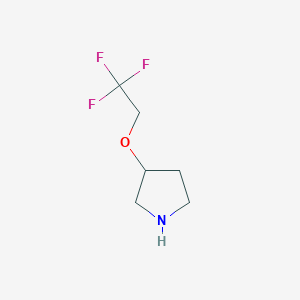

![1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine](/img/structure/B11811054.png)

